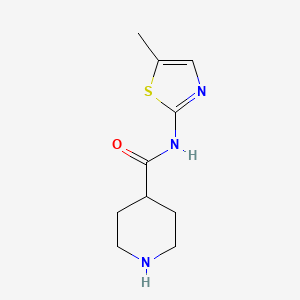
2-(Aminocyclopropylmethyl)-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminocyclopropylmethyl)-4-chlorophenol is an organic compound characterized by the presence of an aminocyclopropylmethyl group attached to a 4-chlorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminocyclopropylmethyl)-4-chlorophenol typically involves the following steps:
Formation of the Aminocyclopropylmethyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Attachment to 4-Chlorophenol: The aminocyclopropylmethyl group is then introduced to the 4-chlorophenol through nucleophilic substitution reactions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are selected to ensure the reaction proceeds efficiently and safely on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-(Aminocyclopropylmethyl)-4-chlorophenol undergoes several types of chemical reactions:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: H2/Pd, sodium borohydride (NaBH4)
Substitution: NaH, K2CO3
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols
Scientific Research Applications
2-(Aminocyclopropylmethyl)-4-chlorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Aminocyclopropylmethyl)-4-chlorophenol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The aminocyclopropylmethyl group can interact with various receptors or enzymes, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminocyclopropylmethyl)-4-bromophenol
- 2-(Aminocyclopropylmethyl)-4-fluorophenol
- 2-(Aminocyclopropylmethyl)-4-iodophenol
Uniqueness
2-(Aminocyclopropylmethyl)-4-chlorophenol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can also affect the compound’s pharmacokinetic properties, such as its solubility and ability to cross biological membranes.
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-[amino(cyclopropyl)methyl]-4-chlorophenol |
InChI |
InChI=1S/C10H12ClNO/c11-7-3-4-9(13)8(5-7)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2 |
InChI Key |
NDICKVYGWMUVHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=C(C=CC(=C2)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


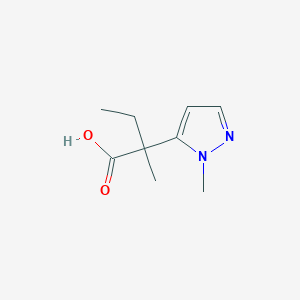


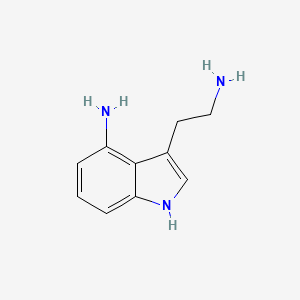
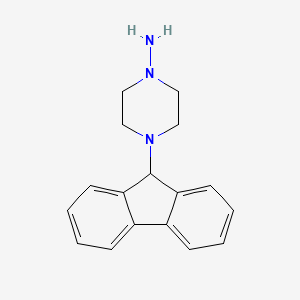
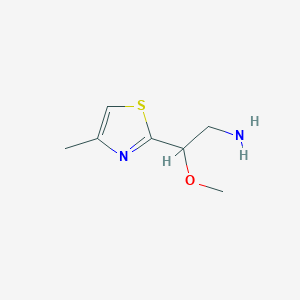

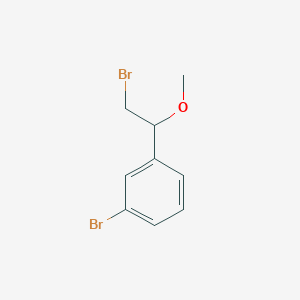
![1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine](/img/structure/B13300275.png)
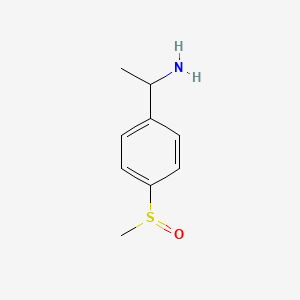
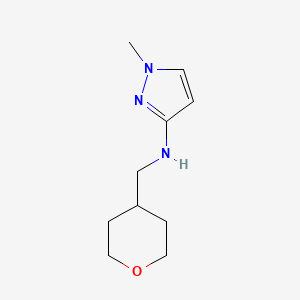
amine](/img/structure/B13300290.png)
